盐酸普罗帕莫卡

描述

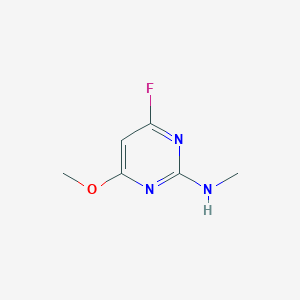

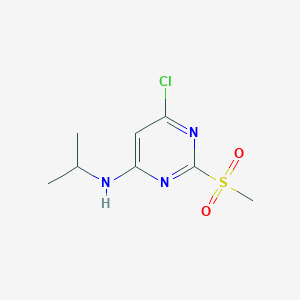

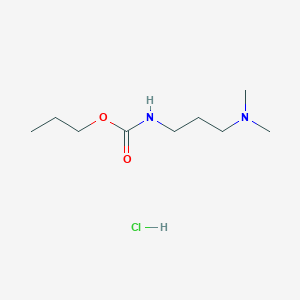

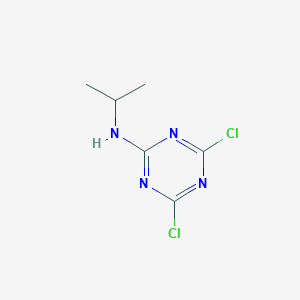

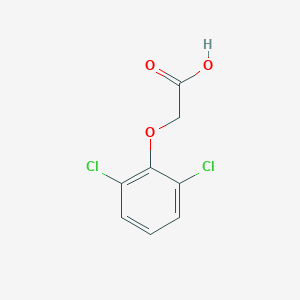

Propamocarb is a carbamate ester that is the propyl ester of 3-(dimethylamino)propylcarbamic acid . It is a systemic fungicide used for the control of soil, root, and leaf diseases caused by oomycetes, particularly Phytophthora and Pythium species .

Synthesis Analysis

Propamocarb is prepared by reacting propyl chloroformate in propanol . An analysis method of HPLC and GC for propamocarb hydrochloride was studied . Propamocarb hydrochloride was determined by HPLC, with a binary mobile phase of methanol and ammonia .Molecular Structure Analysis

The molecular formula of Propamocarb hydrochloride is C9H21ClN2O2 .Chemical Reactions Analysis

A new method was developed for the determination of residues of propamocarb and its metabolites (propamocarb N-oxide, 2-hydroxypropyl propamocarb, propamocarb oxazolidinone, and propamocarb glucuronide) in animal matrices .Physical And Chemical Properties Analysis

The relative molecular masses of Propamocarb and Propamocarb hydrochloride are 188.3 and 224.7 respectively .科学研究应用

Propamocarb Hydrochloride: A Comprehensive Analysis of Scientific Research Applications

Fungicide in Agriculture: Propamocarb hydrochloride is widely used as a systemic fungicide to control Phytophthora diseases in nursery crops. Its effectiveness against Oomycete species that cause seed, seedling, root, foot, stem rots, and foliar diseases in various edible crops makes it a valuable tool in agricultural disease management .

Degradation and Environmental Behavior: Studies have shown that propamocarb hydrochloride undergoes degradation through hydroxylation, oxidation, N-demethylation, and cyclisation. Field dissipation studies suggest that it dissipates rapidly under field conditions with a half-life ranging from 17.4 to 23.7 days .

3. Impact on Mycelial Growth and Sporulation Research has investigated the effects of propamocarb hydrochloride on the mycelial growth and sporulation of Phytophthora nicotianae, providing insights into its mode of action and potential resistance management strategies .

4. Regulatory Status and Maximum Residue Limits (MRLs) The compound has been evaluated by regulatory bodies such as the European Food Safety Authority (EFSA), which has derived an acceptable daily intake (ADI) and an acute reference dose (ARfD) for propamocarb hydrochloride. The metabolism of the compound has been studied following foliar applications on various crop groups .

Toxicological Profile: The toxicological profile of propamocarb hydrochloride has been assessed by organizations like the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), which has reviewed the compound multiple times since its first evaluation in 1984, establishing an ADI based on the available data .

Nanoformulations for Enhanced Efficacy: Recent advancements include the development of nanoformulations of propamocarb hydrochloride, which aim to enhance its efficacy against diseases like those affecting cucumbers while also assessing its toxicity levels .

作用机制

Target of Action

Propamocarb hydrochloride is a systemic carbamate fungicide . It is specifically designed for the control of Phycomycetes and is effective against Phytophthora spp. and Pythium spp . These are the primary targets of Propamocarb hydrochloride.

Mode of Action

Propamocarb hydrochloride works by being absorbed by the roots and leaves of plants and then being translocated throughout the plant’s tissue . It reduces the growth of mycelia and the development of sporangia and spores . It also influences the biochemical synthesis of membranes .

Biochemical Pathways

It is known that it interferes with the lipid synthesis in the target organisms . This interference disrupts the normal functioning of the cell membrane, inhibiting the growth and reproduction of the fungi.

Pharmacokinetics

The pharmacokinetics of Propamocarb hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and distributed throughout the plant’s tissue . , which may influence its distribution within the organism

Result of Action

The result of Propamocarb hydrochloride’s action is the effective control of specific fungi, including Phytophthora spp. and Pythium spp . By inhibiting the growth and development of these fungi, Propamocarb hydrochloride helps to prevent diseases such as late blight, root rot, damping off, and downy mildew .

Action Environment

The efficacy and stability of Propamocarb hydrochloride can be influenced by various environmental factors. For instance, the compound is slightly mobile in the environment , which may affect its distribution and consequently its efficacy. Additionally, it is stable to hydrolysis, even at pH 14, with a half-life of five days . This stability suggests that Propamocarb hydrochloride can remain effective in various environmental conditions.

安全和危害

未来方向

属性

IUPAC Name |

propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-4-8-13-9(12)10-6-5-7-11(2)3;/h4-8H2,1-3H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIMSXGUTQTKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034849 | |

| Record name | Propamocarb hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] Colorless to yellow odorless solid; Formulated as soluble concentrate/liquid; [Reference #1] | |

| Record name | Propamocarb hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000029 [mmHg] | |

| Record name | Propamocarb hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Propamocarb hydrochloride | |

CAS RN |

25606-41-1 | |

| Record name | Propamocarb hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25606-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propamocarb hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl [3-(dimethylamino)propyl]carbamate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAMOCARB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39TC0925S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the target of Propamocarb Hydrochloride and how does it affect plant pathogens?

A1: While the precise target of Propamocarb Hydrochloride is not fully understood, it is classified as a systemic fungicide that disrupts the cell membrane of oomycetes like Phytophthora and Pythium species. [, , ] This disruption likely interferes with crucial cellular processes, ultimately leading to pathogen death. []

Q2: Is there evidence of Propamocarb Hydrochloride affecting different life stages of pathogens?

A2: Yes, research shows that Propamocarb Hydrochloride demonstrates varying efficacy against different developmental stages of Phytophthora nicotianae. It effectively protects geranium seedlings from zoospore infections but offers limited protection against mycelial infections, indicating a potentially stronger action on earlier life stages. []

Q3: What is the molecular formula and weight of Propamocarb Hydrochloride?

A3: While the provided abstracts do not explicitly state the molecular formula and weight, it's important to consult reliable chemical databases for this information.

Q4: Has Propamocarb Hydrochloride demonstrated compatibility with other agricultural practices?

A4: Yes, studies have explored mixing Propamocarb Hydrochloride with biogas slurry as a potential approach to develop new agro-chemicals. Results suggest this mixture effectively inhibits the growth of Gerlachia nivalis and Alternaria solani Sorauer, indicating potential compatibility and a possible avenue for sustainable pest management strategies. [, ]

Q5: Are there concerns regarding the development of resistance to Propamocarb Hydrochloride in plant pathogens?

A5: Yes, studies show that Pseudoperonospora cubensis isolates displayed insensitivity to all tested concentrations of Propamocarb Hydrochloride, indicating potential resistance development. [] This highlights the need for responsible fungicide use and resistance management strategies.

Q6: Has cross-resistance been observed between Propamocarb Hydrochloride and other fungicides?

A6: Research suggests a possible cross-resistance between Propamocarb Hydrochloride and Metalaxyl in Phytophthora nicotianae isolates. Both fungicides elicited similar responses in vitro, hinting at a potential shared resistance mechanism. []

Q7: What is known about the environmental impact of Propamocarb Hydrochloride?

A7: While the provided abstracts don't offer specific ecotoxicological data, they highlight the importance of understanding and mitigating any negative environmental impacts. [, ] Consulting relevant ecotoxicology databases and studies is crucial for a comprehensive assessment.

Q8: What analytical methods are used to detect and quantify Propamocarb Hydrochloride residues?

A8: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a sensitive and rapid method for determining Propamocarb Hydrochloride residues in vegetables and soil. [] This technique allows for accurate quantification and monitoring of the fungicide in various matrices.

Q9: Are there simpler analytical methods available for analyzing Propamocarb Hydrochloride in specific matrices?

A9: Yes, researchers have developed a direct injection liquid chromatography-electrospray mass spectrometry (LC-MS) method for analyzing Propamocarb Hydrochloride residues specifically in wine. [] This method simplifies sample preparation and analysis for this specific matrix.

Q10: Are there alternative fungicides for controlling downy mildew that show efficacy against Propamocarb Hydrochloride-resistant strains?

A10: Yes, field trials indicate that fungicides containing famoxadone, cymoxanil, zoxamide, cyazofamid, and fluopicolide demonstrate efficacy against Propamocarb Hydrochloride-resistant Pseudoperonospora cubensis on cucumbers. [] Rotating different fungicide classes with distinct modes of action is crucial for preventing resistance development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)